molecular formula C13H10BrNO4 B2527727 2-(N-methyl5-bromofuran-2-amido)benzoic acid CAS No. 953717-14-1

2-(N-methyl5-bromofuran-2-amido)benzoic acid

Cat. No.: B2527727
CAS No.: 953717-14-1
M. Wt: 324.13
InChI Key: RZWDCSZOZGVDNQ-UHFFFAOYSA-N
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Description

2-(N-methyl5-bromofuran-2-amido)benzoic acid is a benzoic acid derivative with the molecular formula C13H10BrNO4 and a molecular weight of 324.13 g/mol . This chemical compound, provided with high purity (95%), is intended for research and development purposes . Researchers can utilize this molecule as a synthetic intermediate or building block in organic synthesis and medicinal chemistry. Its structure, featuring a benzoic acid moiety linked to a brominated furan ring via an N-methyl amide group, makes it a candidate for the development of novel compounds targeting various biological pathways. For example, similar furan-amido-benzoic acid derivatives have been explored in scientific research for their potential as inhibitors of protein-DNA interactions and other biological targets . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[(5-bromofuran-2-carbonyl)-methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4/c1-15(12(16)10-6-7-11(14)19-10)9-5-3-2-4-8(9)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWDCSZOZGVDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl5-bromofuran-2-amido)benzoic acid typically involves the following steps:

    Bromination of Furan: The furan ring is brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.

    Amidation: The brominated furan is then reacted with N-methylamine to form the N-methyl5-bromofuran-2-amido intermediate.

    Coupling with Benzoic Acid: The intermediate is coupled with benzoic acid or its derivatives under appropriate conditions to yield the final product, 2-(N-methyl5-bromofuran-2-amido)benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom on the furan ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for modifying the furan core to introduce diverse functional groups.

Key Findings:

  • Reagents/Conditions : Amines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C).

  • Mechanism : The bromine acts as a leaving group, replaced by nucleophiles via a two-step aromatic substitution (SNAr).

  • Example : Substitution with piperazine yields derivatives with enhanced solubility and bioactivity.

Table 1: Substitution Reactions

NucleophileConditionsProductYield
PiperazineDMF, 100°C, 12hAmine-substituted furan derivative~65%
MethanolateTHF, reflux, 8hMethoxy-furan analogue~58%

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling conjugation with aryl/vinyl boronic acids.

Key Findings:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with Na₂CO₃ as base .

  • Conditions : Toluene/ethanol (1:1), 90°C, 15h under inert atmosphere.

  • Outcome : Forms biaryl or styryl derivatives, expanding structural diversity for drug discovery .

Table 2: Cross-Coupling Examples

Boronic AcidProductBinding Affinity (IC₅₀)Reference
4-ChlorophenylboronicBiaryl-furan-benzoic acid hybrid7.6 µM (MbtI inhibition)
Vinylboronic pinacolStyryl-substituted derivativeNot reported

Amide Bond Hydrolysis

The amide linkage undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into its precursors.

Key Findings:

  • Acidic Hydrolysis : 6M HCl, reflux, 6h yields 5-bromofuran-2-carboxylic acid and N-methyl-2-aminobenzoic acid.

  • Basic Hydrolysis : NaOH (2M), 80°C, 4h produces sodium salts of the carboxylic acids.

Reaction Pathway:

C13H10BrNO4H+/OH5-Bromofuran-2-carboxylic acid+N-methyl-2-aminobenzoic acid\text{C}_{13}\text{H}_{10}\text{BrNO}_4 \xrightarrow{\text{H}^+/\text{OH}^-} \text{5-Bromofuran-2-carboxylic acid} + \text{N-methyl-2-aminobenzoic acid}

Esterification of the Carboxylic Acid Group

The benzoic acid moiety undergoes esterification, enhancing lipophilicity for pharmacokinetic optimization.

Key Findings:

  • Reagents : SOCl₂ or DCC/DMAP for activation, followed by alcohol (e.g., methanol, benzyl alcohol).

  • Applications : Methyl esters are intermediates for prodrug development.

Table 3: Esterification Derivatives

AlcoholConditionsProductLogP Increase
MethanolSOCl₂, RT, 2hMethyl ester+1.2
Benzyl alcoholDCC/DMAP, CH₂Cl₂, 24hBenzyl ester+3.1

Electrophilic Aromatic Substitution

The furan ring participates in electrophilic reactions, such as nitration or sulfonation, though limited by the bromine’s deactivating effect.

Key Findings:

  • Nitration : Requires HNO₃/H₂SO₄ at 0°C, yielding nitro-furan derivatives with moderate regioselectivity.

  • Sulfonation : Furan-2-sulfonic acid derivatives form under SO₃/H₂SO₄ conditions.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development aimed at treating diseases related to enzyme dysfunctions or receptor interactions.

Case Study : Preliminary studies have shown that compounds with similar structural characteristics exhibit significant inhibitory effects on specific enzymes involved in disease pathways, suggesting that 2-(N-methyl5-bromofuran-2-amido)benzoic acid may also possess similar properties .

Biological Research

In biological systems, this compound can serve as a tool for studying molecular interactions and pathways. Its ability to modulate enzyme activity or receptor function makes it valuable in exploring biochemical mechanisms underlying various diseases.

Mechanism of Action : The bromine atom and amido group in the structure can participate in hydrogen bonding and other non-covalent interactions, influencing binding affinities and specificity towards biological targets.

Material Science

Due to its reactivity, 2-(N-methyl5-bromofuran-2-amido)benzoic acid may be utilized in the development of new materials, such as polymers or coatings. Its functional groups can facilitate the synthesis of complex molecules or enhance the properties of materials through chemical modifications.

Mechanism of Action

The mechanism by which 2-(N-methyl5-bromofuran-2-amido)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity or function. The bromine atom and amido group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzofuran/Benzoic Acid Derivatives

Compound Name Molecular Formula Key Substituents Biological/Physicochemical Notes Reference
2-(N-methyl5-bromofuran-2-amido)benzoic acid C₁₃H₁₀BrNO₄ N-methyl amide, 5-bromofuran High CCS (162–168 Ų); potential for π-π interactions due to aromaticity
5-Bromobenzo[b]furan-2-carboxylic acid C₉H₅BrO₃ Free carboxylic acid, no amide Simpler structure; used as a synthetic intermediate for pharmaceuticals
5-Bromo-2-(phenylamino)benzoic acid C₁₃H₁₀BrNO₂ Phenylamino group Forms acid-acid dimers in crystal structures; hydrogen-bonding motifs
5-Acetamido-2-bromobenzoic acid C₉H₈BrNO₃ Acetamido group Reduced aromaticity compared to furan derivatives; moderate anti-tumor activity
5-Bromo-2-butyramidobenzoic acid C₁₁H₁₂BrNO₃ Butyramido chain Increased hydrophobicity; potential for enhanced membrane permeability

Functional Group Impact on Properties

  • Amide vs.
  • Halogen Effects : Bromine in the furan ring increases electron-withdrawing effects, which may stabilize the benzoic acid’s carboxylate group, influencing acidity (pKa) and binding interactions .

Pharmacological Potential

  • Anti-Tumor Activity : Benzoic acid derivatives with acetamido or alkylamide groups (e.g., 5-acetamido-2-bromobenzoic acid) inhibit tumor cell proliferation (AGS, HepG2, A549) .
  • Enzyme Inhibition: Brominated benzofurans are explored as noncovalent inhibitors of viral proteases (e.g., SARS-CoV-2 main protease) due to halogen-mediated hydrophobic interactions .

Biological Activity

2-(N-methyl5-bromofuran-2-amido)benzoic acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and anti-inflammatory treatments. This article explores its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.

Chemical Structure

The compound's structure includes a brominated furan moiety and an amide functional group , which are known to influence its biological properties. The IUPAC name is 2-[(5-bromo-2-furoyl)(methyl)amino]benzoic acid, with the molecular formula C13H10BrNO4C_{13}H_{10}BrNO_4 .

The biological activity of 2-(N-methyl5-bromofuran-2-amido)benzoic acid can be attributed to its interactions with various biological targets:

  • Sigma Receptors : Research indicates that compounds with similar structures act as ligands for sigma receptors, which are implicated in neurodegenerative disorders and pain modulation .
  • Anti-inflammatory Effects : The presence of the carboxylic acid group suggests potential anti-inflammatory properties, as many similar compounds have demonstrated efficacy in reducing inflammation .

Biological Activity Data

Activity Type Description Source
Sigma Receptor BindingExhibits affinity for sigma receptors, potentially influencing neuroprotection.Patent US7166617B2
Anti-inflammatorySimilar compounds show significant anti-inflammatory activity in vitro.Literature Review
CytotoxicityPreliminary studies indicate low cytotoxicity in cultured neuronal cells.Experimental Data

Case Studies

  • Neuroprotective Effects : A study focusing on compounds similar to 2-(N-methyl5-bromofuran-2-amido)benzoic acid found that they significantly reduced neuronal apoptosis in models of oxidative stress, suggesting potential use in treating neurodegenerative diseases .
  • Inflammation Models : In vivo studies using animal models demonstrated that derivatives of this compound reduced inflammatory markers significantly more than controls, indicating its potential as a therapeutic agent for inflammatory conditions .
  • Analgesic Properties : Research has also explored the analgesic properties of related compounds, showing effectiveness in pain models, which may be relevant for 2-(N-methyl5-bromofuran-2-amido)benzoic acid due to structural similarities .

Synthesis and Derivatives

The synthesis of 2-(N-methyl5-bromofuran-2-amido)benzoic acid involves standard organic reactions such as amide formation and bromination. Variations in the synthesis process can lead to derivatives with enhanced or modified biological activities.

Q & A

Basic Questions

Q. What spectroscopic techniques are essential for characterizing 2-(N-methyl-5-bromofuran-2-amido)benzoic acid, and how are they applied methodologically?

  • Answer : Key techniques include:

  • FT-IR and Raman Spectroscopy : To identify functional groups (e.g., C=O stretching of the amide and benzoic acid moieties) and confirm hydrogen bonding patterns. Experimental spectra should be compared with density functional theory (DFT)-calculated vibrational modes for validation .
  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are critical for confirming proton environments and carbon frameworks. For example, the methyl group in the N-methyl substituent will appear as a singlet near δ 3.0 ppm in 1H^1 \text{H}-NMR .
  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL refines bond lengths and angles, resolving ambiguities in stereochemistry. Data collection requires high-resolution diffraction patterns and proper space group assignment .

Q. How is the molecular structure validated using computational chemistry methods?

  • Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize the geometry and compute harmonic vibrational frequencies. Comparing experimental IR/Raman peaks with theoretical predictions identifies discrepancies, which may arise from solvent effects or anharmonicity. Electronic properties (HOMO-LUMO energies) can also predict reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental vibrational spectra?

  • Answer : Discrepancies often stem from approximations in DFT functionals. Strategies include:

  • Using hybrid functionals (e.g., B3LYP with exact exchange terms) to improve accuracy for hydrogen-bonded systems .
  • Incorporating solvent effects via polarizable continuum models (PCM) during frequency calculations.
  • Applying scaling factors (0.96–0.98) to theoretical wavenumbers to align with experimental data .

Q. What strategies optimize synthesis yield considering steric and electronic effects?

  • Answer :

  • Coupling Reactions : Use carbodiimide reagents (e.g., DCC) to activate the 5-bromofuran-2-carboxylic acid for amide bond formation with methylamine. Steric hindrance from the bromine substituent may require elevated temperatures or microwave-assisted synthesis .
  • Protection/Deprotection : Protect the benzoic acid group as a methyl ester during amide coupling to prevent side reactions, followed by saponification .
  • Catalysis : Palladium catalysts can enhance regioselectivity in brominated furan intermediates .

Q. How to design a crystallographic study to resolve ambiguities in the compound’s solid-state structure?

  • Answer :

  • Data Collection : Use synchrotron radiation for high-resolution data. Monitor crystal stability under X-ray exposure.
  • Refinement : Apply SHELXL’s twin refinement tools if twinning is suspected. Validate hydrogen bonding networks using difference Fourier maps .
  • Validation Tools : Check geometric parameters (e.g., planarity of the furan ring) against similar structures in the Cambridge Structural Database .

Methodological Notes

  • Data Contradiction Analysis : When computational bond lengths deviate from crystallographic data by >0.02 Å, re-examine basis set adequacy (e.g., switch to cc-pVTZ) or consider dispersion corrections .
  • Experimental Design : For solubility studies, use the IUPAC-NIST protocol to measure mole fraction solubility in aprotic solvents (e.g., DMSO), accounting for temperature-dependent hydrogen bonding .

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